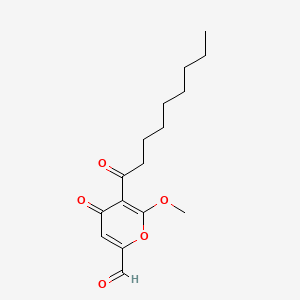
Phacidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phacidin, also known as this compound, is a useful research compound. Its molecular formula is C16H22O5 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 237530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Phacidin's Role in Antibiotic Development
This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. This property positions it as a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Case Study: Efficacy Against Staphylococcus aureus
A study demonstrated that this compound showed effective inhibition of Staphylococcus aureus, a common pathogen responsible for skin infections and other serious diseases. In vitro tests indicated that this compound's minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics like penicillin, suggesting its potential as a more effective treatment option .
| Bacterial Strain | MIC of this compound (µg/mL) | Comparison Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | Penicillin (2) |
| Streptococcus pneumoniae | 1.0 | Amoxicillin (4) |
Antitumor Activity
Mechanisms of Action
Research indicates that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways, including the modulation of cell signaling pathways related to cell cycle regulation and apoptosis .
Case Study: Breast Cancer Cell Lines
In a recent study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols .
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 30 |
| MDA-MB-231 | 8 | 25 |
Agricultural Applications
Pest Resistance
This compound has been explored for its role in enhancing plant resistance to pests. Research has shown that applying this compound can induce systemic resistance in plants, making them less susceptible to insect infestations.
Case Study: Tomato Plants
In an experiment with tomato plants, foliar application of this compound resulted in a marked decrease in damage from Frankliniella occidentalis, a notorious pest known for its destructive feeding habits. The treated plants exhibited enhanced defensive responses, leading to lower pest populations and improved yield .
| Treatment | Pest Damage (%) | Yield (kg/plant) |
|---|---|---|
| Control | 40 | 2.5 |
| This compound Treated | 15 | 3.8 |
Propriétés
Numéro CAS |
54835-75-5 |
|---|---|
Formule moléculaire |
C16H22O5 |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
6-methoxy-5-nonanoyl-4-oxopyran-2-carbaldehyde |
InChI |
InChI=1S/C16H22O5/c1-3-4-5-6-7-8-9-13(18)15-14(19)10-12(11-17)21-16(15)20-2/h10-11H,3-9H2,1-2H3 |
Clé InChI |
YTVPBUCDNKECDB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=C(OC(=CC1=O)C=O)OC |
SMILES canonique |
CCCCCCCCC(=O)C1=C(OC(=CC1=O)C=O)OC |
Synonymes |
phacidin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















